

Introduction: Elucidating the Molecular Landscape of a Versatile Halohydrin

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *2-Iodo-1-(4-methylphenyl)ethan-1-ol*
Cat. No.: B13302659

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2-Iodo-1-(4-methylphenyl)ethan-1-ol is a vicinal iodohydrin, a class of compounds of significant interest in organic synthesis and drug development. Their utility stems from the orthogonal reactivity of the hydroxyl and iodo groups, positioning them as valuable precursors for epoxides, amino alcohols, and other highly functionalized molecules.[1] The presence of the bulky, polarizable iodine atom and the chiral center at the carbinol carbon introduces considerable conformational complexity, which in turn governs the molecule's reactivity, spectroscopic properties, and potential biological interactions.

While direct experimental and theoretical studies on this specific molecule are not extensively documented in current literature, this guide outlines a robust, first-principles theoretical framework for its comprehensive characterization. As a Senior Application Scientist, my objective is to provide not just a series of steps, but a logical, self-validating workflow that leverages modern computational chemistry to predict and understand the behavior of **2-Iodo-1-(4-methylphenyl)ethan-1-ol** at a molecular level. We will proceed from the ground up, starting with the fundamental conformational landscape and building towards a detailed analysis of the electronic structure that dictates its chemical reactivity. This approach provides a powerful predictive tool that can guide synthetic efforts and inform structure-activity relationship (SAR) studies.[2]

Part 1: Conformational Analysis - Identifying the Energetically Preferred Structures

The first critical step in any theoretical study of a flexible molecule is to identify its low-energy conformers.^[3] The rotational freedom around the C α -C β and C α -O single bonds in **2-Iodo-1-(4-methylphenyl)ethan-1-ol** gives rise to a complex potential energy surface. Identifying the global minimum and other low-lying local minima is paramount, as these are the structures that will be predominantly populated at room temperature and will dictate the molecule's observed properties.

Protocol 1: A Hybrid Approach to Conformational Search

A robust conformational search protocol combines a computationally inexpensive method for broad exploration with a more accurate method for refinement.

- Initial Broad Search (Molecular Mechanics):
 - Utilize a molecular mechanics (MM) force field, such as MMFF94 or OPLS3e, to rapidly scan the potential energy surface. These methods are computationally efficient for exploring the vast conformational space.
 - Perform a systematic or stochastic (e.g., Monte Carlo) search by rotating the key dihedral angles (I-C β -C α -O and C β -C α -O-H).
 - Generate and minimize several hundred to a few thousand initial conformers.
- Clustering and Selection:
 - Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.
 - Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the identified global minimum for further analysis.
- Quantum Mechanical Refinement (Semi-empirical or DFT):

- Re-optimize the selected conformers using a more accurate, yet still efficient, quantum method. A semi-empirical method like GFN2-xTB or a small-basis-set DFT calculation (e.g., B3LYP/6-31G(d)) is suitable.
- This step provides more reliable relative energies and geometries than MM methods alone. The final, refined low-energy conformers from this step are the basis for all subsequent high-level analysis.

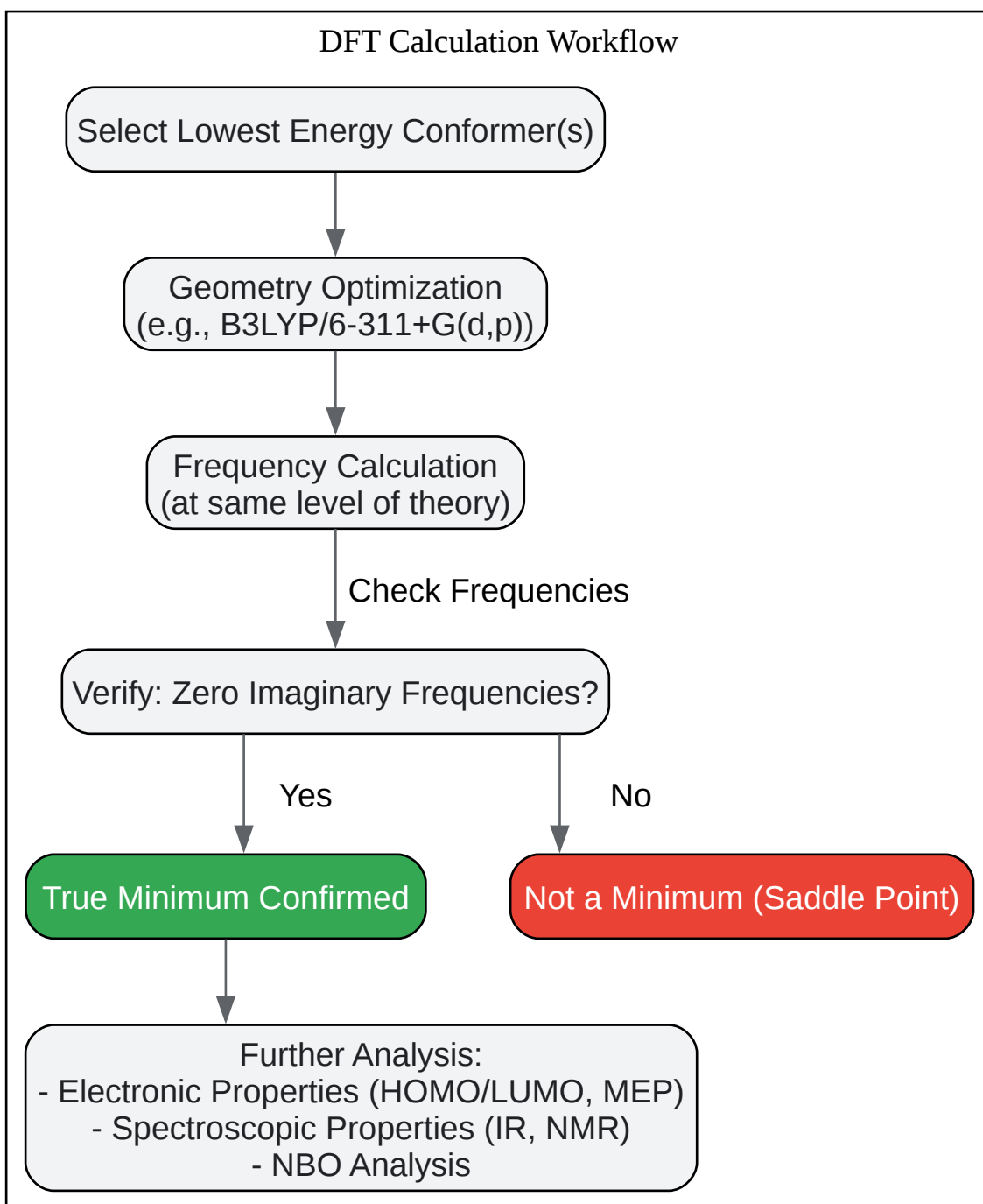
The primary goal of this analysis is to determine the relative stability of conformers, which is often governed by a delicate balance of steric hindrance (e.g., gauche vs. anti-periplanar arrangements of the bulky iodo and phenyl groups) and stabilizing intramolecular interactions, such as a potential O-H...I hydrogen bond.

Part 2: Quantum Chemical Characterization with Density Functional Theory (DFT)

With a set of low-energy conformers identified, we can employ high-level Density Functional Theory (DFT) calculations to obtain precise geometric, spectroscopic, and electronic properties.^[4] DFT offers an excellent balance of computational cost and accuracy for organic molecules of this size.^[5]

Computational Workflow: A Self-Validating System

The following workflow ensures that the obtained results correspond to true energetic minima on the potential energy surface.



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Caption: Workflow for DFT-based molecular property prediction.

Protocol 2: High-Accuracy DFT Calculations

- Input Preparation: Use the geometry of the lowest-energy conformer from Protocol 1 as the starting point.
- Geometry Optimization:
 - Perform a full geometry optimization using a hybrid functional like B3LYP or a range-separated functional such as ω B97X-D.[6] The latter is often recommended for systems where non-covalent interactions may be important.
 - A Pople-style basis set like 6-311+G(d,p) is a good choice for C, H, and O atoms. For the iodine atom, it is crucial to use a basis set that includes an effective core potential (ECP) to account for relativistic effects, such as LanL2DZ.
- Vibrational Frequency Calculation:
 - At the identical level of theory used for optimization, perform a frequency calculation.
 - Self-Validation Check: Confirm that the output shows zero imaginary frequencies. This proves that the optimized structure is a true local minimum. The results of this calculation also provide the theoretical vibrational (IR) spectrum.
- Single-Point Energy Refinement (Optional but Recommended): For even higher accuracy in energy calculations, a single-point energy calculation can be performed on the optimized geometry with a larger basis set.

Predicted Structural Parameters

The geometry optimization yields key structural data. The following table presents exemplary data for the global minimum conformer, as would be predicted by a DFT calculation.

Parameter	Predicted Value	Description
Bond Lengths (Å)		
C α -C β	1.53 Å	Length of the central carbon-carbon single bond.
C β -I	2.15 Å	Carbon-Iodine bond length.
C α -O	1.43 Å	Carbon-Oxygen bond length of the alcohol.
C α -C(phenyl)	1.51 Å	Bond connecting the chiral center to the phenyl ring.
Bond Angles (°)		
I-C β -C α	111.5°	Angle defining the relationship of the iodo group.
O-C α -C β	109.8°	Angle defining the relationship of the hydroxyl group.
Dihedral Angles (°)		
I-C β -C α -O	-65.0° (gauche)	Defines the relative position of the key functional groups.
H-O-C α -C β	178.0° (anti)	Orientation of the hydroxyl proton.

Part 3: Analysis of Electronic Structure and Reactivity

With a validated molecular structure, we can probe the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.^[7]

- HOMO: Represents the ability to donate an electron. It is typically localized on electron-rich areas, such as the lone pairs of the oxygen and iodine atoms or the π -system of the phenyl ring.
- LUMO: Represents the ability to accept an electron. It is often localized on antibonding orbitals, such as the $\sigma^*(\text{C-I})$ orbital, indicating this bond as a likely site for nucleophilic attack.
- HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive guide to the molecule's reactive sites.

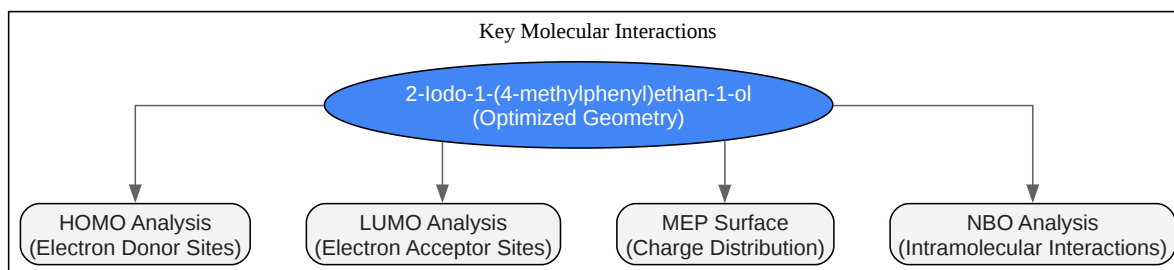
- Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atom, which are susceptible to electrophilic attack.
- Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydroxyl proton and the region opposite the C-I bond (a "sigma-hole"), which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and stabilizing interactions.

[8] For **2-Iodo-1-(4-methylphenyl)ethan-1-ol**, NBO analysis is particularly useful for:

- Quantifying Hyperconjugation: Analyzing donor-acceptor interactions, such as the interaction between the oxygen lone pair (n_{O}) and the antibonding $\sigma^*(\text{C-I})$ orbital. This interaction can weaken the C-I bond and is a key factor in the mechanism of epoxide formation.
- Identifying Intramolecular Hydrogen Bonds: Detecting and quantifying the strength of a potential O-H \cdots I hydrogen bond, which would significantly stabilize certain conformers.



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Caption: Theoretical analysis of molecular properties.

Conclusion

This guide presents a comprehensive theoretical framework for the detailed characterization of **2-Iodo-1-(4-methylphenyl)ethan-1-ol** using established computational methods. By systematically performing conformational analysis, DFT-based geometry optimization, and in-depth electronic structure analysis, researchers can gain profound insights into the molecule's stability, preferred three-dimensional structure, and inherent reactivity. These theoretical predictions provide a powerful, cost-effective complement to experimental studies, enabling a more rational approach to the design of synthetic routes and the development of new chemical entities. The methodologies described herein are robust, widely applicable, and represent the state of the art in the computational investigation of complex organic molecules.

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- To cite this document: BenchChem. [Introduction: Elucidating the Molecular Landscape of a Versatile Halohydrin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13302659/docs#introduction-elucidating-the-molecular-landscape-of-a-versatile-halohydrin>]

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